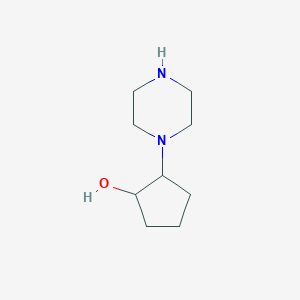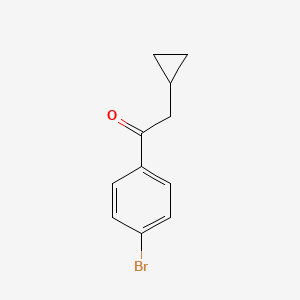
1-(4-Bromophenyl)-2-cyclopropylethanone
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of bromophenyl methanone derivatives typically involves reactions such as Friedel-Crafts acylation, Suzuki cross-coupling, and Fischer indole cyclization . These methods highlight the versatility of synthetic approaches that can be adapted for the synthesis of “1-(4-Bromophenyl)-2-cyclopropylethanone”.Molecular Structure Analysis
The molecular structure of bromophenyl methanone derivatives is often confirmed by techniques such as X-ray crystallography . These studies provide insights into the potential molecular geometry and conformation of “1-(4-Bromophenyl)-2-cyclopropylethanone”.Chemical Reactions Analysis
The bromophenyl group in these compounds is a reactive site that can participate in further chemical reactions, such as Suzuki cross-coupling, which is a palladium-catalyzed reaction used to form carbon-carbon bonds .Physical And Chemical Properties Analysis
The physical and chemical properties of bromophenyl methanone derivatives can be inferred from related compounds .Applications De Recherche Scientifique
Organic Synthesis Intermediates
1-(4-Bromophenyl)-2-cyclopropylethanone: serves as a valuable intermediate in organic synthesis. Its structure is conducive to further chemical modifications, making it a versatile building block for synthesizing a variety of complex organic molecules. This compound can undergo reactions such as Suzuki coupling, which can lead to the formation of biaryl compounds widely used in pharmaceuticals and agrochemicals .
Pharmaceutical Research
In pharmaceutical research, this compound’s bromine atom offers a reactive site for cross-coupling reactions, which is essential for creating new chemical entities. Its incorporation into drug molecules can significantly alter their pharmacokinetic and pharmacodynamic properties, potentially leading to the development of new medications with improved efficacy and safety profiles .
Antimicrobial Agents
The structural motif of 1-(4-Bromophenyl)-2-cyclopropylethanone is found in various antimicrobial agents. Research indicates that derivatives of this compound exhibit promising activity against bacterial and fungal species, which could be pivotal in the development of new antibiotics to combat resistant strains of microbes .
Anticancer Agents
Derivatives of 1-(4-Bromophenyl)-2-cyclopropylethanone have been studied for their potential antiproliferative effects against cancer cell lines. The ability to interfere with cell division and induce apoptosis makes these derivatives interesting candidates for anticancer drug development .
Agrochemical Development
In the field of agrochemicals, 1-(4-Bromophenyl)-2-cyclopropylethanone derivatives can be used to synthesize compounds with herbicidal, fungicidal, or insecticidal properties. The bromophenyl group is particularly useful for creating compounds that disrupt the biological pathways of pests and weeds .
Material Science
This compound can also find applications in material science, particularly in the synthesis of organic semiconductors. The bromophenyl group can facilitate the introduction of conjugated systems necessary for electronic properties in materials used in OLEDs and solar cells .
Analytical Chemistry
In analytical chemistry, 1-(4-Bromophenyl)-2-cyclopropylethanone can be used as a standard or reference compound in chromatography and mass spectrometry. Its distinct molecular weight and structural features make it suitable for method development and calibration .
Safety and Hazards
Propriétés
IUPAC Name |
1-(4-bromophenyl)-2-cyclopropylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO/c12-10-5-3-9(4-6-10)11(13)7-8-1-2-8/h3-6,8H,1-2,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITZWSKHGIOCJIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC(=O)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401280067 | |
| Record name | 1-(4-Bromophenyl)-2-cyclopropylethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401280067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromophenyl)-2-cyclopropylethanone | |
CAS RN |
54839-14-4 | |
| Record name | 1-(4-Bromophenyl)-2-cyclopropylethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54839-14-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Bromophenyl)-2-cyclopropylethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401280067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(E)-5-Bromofuro[2,3-b]pyridine-2-carbaldehyde oxime](/img/structure/B1523950.png)
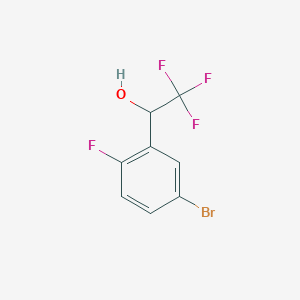
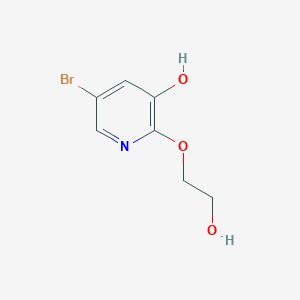
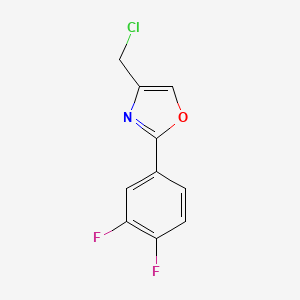
![3-{[2-Amino-4-(trifluoromethyl)phenyl]sulfanyl}propanenitrile](/img/structure/B1523957.png)
![4-Cyclopropyl-5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-amine](/img/structure/B1523958.png)
![5-Bromo-1-(phenylsulfonyl)-1H-pyrrolo-[2,3-b]pyridine-2-carboxylic acid](/img/structure/B1523961.png)
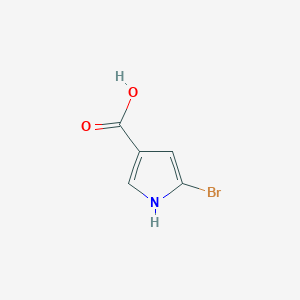
![3-Amino-1-[4-(pyridin-4-ylmethyl)piperazin-1-yl]propan-1-one](/img/structure/B1523965.png)
![[1-(2,2,2-trifluoroethyl)-1H-imidazol-2-yl]methanamine](/img/structure/B1523966.png)
![Benzyl 3,6-diazabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B1523967.png)
![3-[3-(Cyclopentyloxy)phenyl]propanoic acid](/img/structure/B1523969.png)
